molecular formula C12H10INO2 B8808160 N-(3-iodo-4-methylphenyl)-3-furamide CAS No. 623907-53-9

N-(3-iodo-4-methylphenyl)-3-furamide

Cat. No. B8808160
M. Wt: 327.12 g/mol
InChI Key: UAFVLXBOXOBSAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-iodo-4-methylphenyl)-3-furamide is a useful research compound. Its molecular formula is C12H10INO2 and its molecular weight is 327.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-iodo-4-methylphenyl)-3-furamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-iodo-4-methylphenyl)-3-furamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

623907-53-9

Product Name

N-(3-iodo-4-methylphenyl)-3-furamide

Molecular Formula

C12H10INO2

Molecular Weight

327.12 g/mol

IUPAC Name

N-(3-iodo-4-methylphenyl)furan-3-carboxamide

InChI

InChI=1S/C12H10INO2/c1-8-2-3-10(6-11(8)13)14-12(15)9-4-5-16-7-9/h2-7H,1H3,(H,14,15)

InChI Key

UAFVLXBOXOBSAO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=COC=C2)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Furoic acid (2.4 g, 21.45 mmol) and HATU (8.15 g, 21.45 mmol) in DMF (25 ml) were stirred at room temperature for l5 mins. HOBT (2.9 g, 21.45 mmol), 3-iodo-4-methylaniline (5.0 g, 21.45 mmol) and DIPEA (11.2 ml, 64.35 mmol) were added and the reaction stirred at room temperature for 16 hrs. The solvent was evaporated under vacuum and the residue partitioned between ethyl acetate (100 ml) and aqueous sodium carbonate (10%, 100 ml). The aqueous layer was extracted with ethyl acetate (50 ml) and the combined organic phases washed with hydrochloric acid (2N, 75 ml), water (75 ml) and brine (75 ml). The organic phase was dried (magnesium sulphate) and absorbed onto silica. The silica was applied to a flash silica column and eluted with cyclohexane/ethyl acetate (3:1). The solvent was evaporated from the product fractions under vacuum to give N-(3-iodo-4-methylphenyl)-3-furamide. LCMS: retention time 3.52 min, MH+ 328. NMR: δH [2H6]-DMSO 9.92,(1H, b), 8.36,(1H, d), 8.23,(1H, d), 7.80,(1H, t), 7.66,(1H, dd), 7.29,(1H, d), 6.98,(1H, d), 2.33,(3H, s).
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
8.15 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
2.9 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
11.2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-Furoic acid (2.4 g) and HATU (8.15 g) in DMF (25 ml) were stirred at room temperature for 15 min. HOBT (2.9 g), 3-iodomethylaniline (5.0 g) and DIPEA (11.2 ml) were added and the mixture was stirred at room temp for 16 h. The solvent was evaporated under vacuum and the residue was partitioned between ethyl acetate (100 ml) and aqueous sodium carbonate (10%, 100 ml). The aqueous layer was extracted with ethyl acetate (50 ml) and the combined organic phases were washed with hydrochloric acid (2N, 75 ml), water (75 ml) and brine (75 ml). The organic phase was dried (magnesium sulphate) and absorbed onto silica. The silica was applied to a silica column and eluted with cyclohexane/ethyl acetate (3:1) to give the title compound.
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
8.15 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
2.9 g
Type
reactant
Reaction Step Two
Name
3-iodomethylaniline
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
11.2 mL
Type
reactant
Reaction Step Two

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